molecular formula C21H25N3O2 B3894314 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(3-imidazol-1-ylpropyl)benzamide

4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(3-imidazol-1-ylpropyl)benzamide

Cat. No.: B3894314
M. Wt: 351.4 g/mol
InChI Key: NYVXLJUXLNAZOK-UHFFFAOYSA-N
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Description

4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(3-imidazol-1-ylpropyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(3-imidazol-1-ylpropyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis, which ensures the correct positioning of substituents around the imidazole ring . The benzamide core is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(3-imidazol-1-ylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imidazole ring could lead to a saturated imidazoline derivative.

Scientific Research Applications

4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(3-imidazol-1-ylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(3-imidazol-1-ylpropyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, while the benzamide core can engage in hydrogen bonding and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide
  • 1-(2-Ethoxyethyl)-4-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]piperidine

Uniqueness

4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(3-imidazol-1-ylpropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring and benzamide core make it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(23-13-4-15-24-16-14-22-17-24)19-7-5-18(6-8-19)9-12-21(26)10-2-1-3-11-21/h5-8,14,16-17,26H,1-4,10-11,13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVXLJUXLNAZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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